2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and an isopropyl group
Preparation Methods
The synthesis of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The benzyl and isopropyl groups are introduced through substitution reactions using benzyl chloride and isopropylamine, respectively.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one include other pyrrolidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Some examples of similar compounds include:
- 2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-[benzyl(butyl)amino]pyrrolidin-1-yl]propan-1-one
Properties
Molecular Formula |
C17H27N3O |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20(11-15-7-5-4-6-8-15)16-9-10-19(12-16)17(21)14(3)18/h4-8,13-14,16H,9-12,18H2,1-3H3/t14?,16-/m0/s1 |
InChI Key |
DKEAUQXYWFHRRV-WMCAAGNKSA-N |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)C(C)N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C)N |
Origin of Product |
United States |
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